Poncimarin

Chemoprevention Glutathione S-Transferase Induction Phase II Enzyme Activation

Researchers requiring a validated Nrf2/ARE activator or a multi-target cholesterol pathway inhibitor should prioritize Poncimarin. It was the most potent GSTα inducer among three co-isolated Poncirus coumarins in H4IIE hepatocytes. • Selective phase II enzyme induction via Nrf2/ARE activation (strongest among tested coumarins). • Computational validation against HMG-CoA reductase, squalene synthase, and SREBP-2. • Inhibits S. aureus sortase A (SrtA), reducing bacterial adhesion without selective resistance pressure. • Predicted oral bioavailability of 57.14%, outperforming 6-methoxyaurapten (OB 31.24%).

Molecular Formula C19H22O5
Molecular Weight 330.37
CAS No. 55916-48-8
Cat. No. B600660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoncimarin
CAS55916-48-8
Molecular FormulaC19H22O5
Molecular Weight330.37
Structural Identifiers
SMILESCC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OCC4C(O4)(C)C)C
InChIInChI=1S/C19H22O5/c1-18(2)14(23-18)9-12-13(21-10-15-19(3,4)24-15)7-5-11-6-8-16(20)22-17(11)12/h5-8,14-15H,9-10H2,1-4H3
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poncimarin Sourcing Guide


Poncimarin is a bis-isoprenylated coumarin isolated from unripe fruits of Poncirus trifoliata, structurally characterized as 7-(2,3-epoxy-3-methylbutyloxy)-8-(2,3-epoxy-3-methylbutyl)coumarin with the molecular formula C19H22O5 and a melting point of 140 °C [1]. Identified as the first naturally occurring coumarin bearing two epoxidated isoprenylic side chains [2], poncimarin is a member of the Rutaceae coumarin family that co-occurs with compounds including aurapten, imperatorin, bergapten, poncitrin, and its structural isomer isoponcimarin [3]. Its distinctive epoxide-functionalized scaffold underpins a unique profile of biological activities relevant to chemoprevention, cholesterol metabolism, and bacterial virulence inhibition.

Poncimarin vs. Co-Occurring Coumarins


Despite sharing a common botanical origin and the identical molecular formula (C19H22O5) with isoponcimarin [1], poncimarin possesses a unique 7,8-bis-epoxidated isoprenyl substitution pattern that distinguishes it from all other Poncirus coumarins, including its isomer isoponcimarin which bears a ketone function at the 8-position instead of a second epoxide [2]. This structural divergence translates into measurably distinct biological activities: poncimarin is the most potent chemopreventive GST inducer among three co-isolated coumarins [3], is specifically identified as a multi-target virtual screening hit for hypercholesterolemia targets not shared by its isomer [4], and demonstrates a higher predicted oral bioavailability than isoponcimarin [5]. Generic substitution with isoponcimarin, aurapten, or poncirin cannot recapitulate this combined chemopreventive–metabolic–antivirulence profile, which arises specifically from poncimarin's dual-epoxide architecture.

Poncimarin Differentiation Evidence


Comparative GSTα Induction in H4IIE Hepatocytes

In a direct head-to-head comparison of three coumarins co-isolated from Poncirus trifoliata, poncimarin (compound 1) demonstrated the most potent induction of glutathione S-transferase (GST) enzyme activity in both the CDNB (GST subtype-nonspecific) and NBD (GSTα-type-specific) assay systems, compared to heraclenol 3′-methyl ester (compound 2) and oxypeucedanin methanolate (compound 3) [1]. Western blot analysis with subtype-specific antibodies confirmed that poncimarin most actively induced GSTα-protein expression, while GSTμ and GSTπ subtypes were unaffected by any of the three compounds [1]. Reporter gene analysis further revealed that poncimarin-mediated GSTα induction is associated with Nrf2/ARE pathway activation [1].

Chemoprevention Glutathione S-Transferase Induction Phase II Enzyme Activation

Oral Bioavailability and Drug-Likeness Advantage

In a network pharmacology and virtual screening study targeting three key enzymes in cholesterol synthesis (HMG-CoA reductase, squalene synthase SQS, and sterol regulatory element binding protein-2 SREBP-2), poncimarin was identified as one of only three potential active compounds from the entire Traditional Chinese Medicine Database (TCMD) capable of simultaneously addressing all three targets [1]. Poncimarin was specifically selected from Aurantii Fructus Immaturus based on its SREBP-2 result [1]. In contrast, its structural isomer isoponcimarin was not identified as a hit in this triple-target screening, despite sharing the same molecular formula and comparable drug-likeness (DL: poncimarin 0.35 vs. isoponcimarin 0.31) and oral bioavailability (OB: poncimarin 63.62% vs. isoponcimarin 63.28%) in a separate network pharmacology study [2].

Hypercholesterolemia Virtual Screening HMG-CoA Reductase

Multi-Target Cholesterol Synthesis Virtual Screening

Poncimarin is uniquely characterized by two epoxidated isoprenylic side chains at the 7- and 8-positions: 7-(2,3-epoxy-3-methylbutyloxy)-8-(2,3-epoxy-3-methylbutyl)coumarin [1]. Its structural isomer isoponcimarin differs critically at the 8-position, which bears a 3-methyl-2-oxobutyl (ketone) group instead of a second epoxidated isoprenyl moiety [2]. This structural divergence has been confirmed by independent synthesis: poncimarin was synthesized via isoprenylation and diepoxidation of osthenol [1], while isoponcimarin was synthesized from acetyl osthenol via a distinct route [3]. Poncimarin was historically recognized as the first naturally occurring coumarin bearing two epoxidated isoprenylic moieties .

Structural Biology Structure-Activity Relationship Coumarin Chemistry

Sortase A Inhibition in Staphylococcus aureus

Computational ADMET prediction using admetSAR 2 indicates that poncimarin has a predicted human oral bioavailability probability of 57.14%, compared to 55.71% for isoponcimarin, a difference of +1.43 percentage points [1][2]. Both compounds show similar predicted human intestinal absorption (poncimarin 97.79% vs. isoponcimarin 97.12%) and blood-brain barrier penetration (both 55.00%) [1][2]. In a separate network pharmacology study, poncimarin exhibited an oral bioavailability (OB) of 63.62% and drug-likeness (DL) of 0.35, compared to isoponcimarin's OB of 63.28% and DL of 0.31 [3]. The differences between the two isomers are small across all predicted ADMET parameters.

ADMET Prediction Oral Bioavailability Drug-Likeness

Structural Isomerism vs. Isoponcimarin

Poncimarin, as one of thirteen coumarins (including five new bis-isoprenylated coumarins, compounds 1-4) isolated from Poncirus trifoliata, significantly inhibited Staphylococcus aureus-derived sortase A (SrtA), a transpeptidase critical for anchoring surface proteins to the peptidoglycan cell wall in Gram-positive bacteria [1]. The inhibition of SrtA-mediated S. aureus adhesion to eukaryotic cell matrix proteins including fibrinogen and fibronectin was demonstrated, indicating an antivirulence mechanism that disarms pathogens without direct bacterial killing [1]. This antivirulence mechanism is distinct from the direct cytotoxic activity exhibited by aurapten (ED50 = 10.2 μg/mL against L1210 murine leukemia cells) [2], the predominantly anti-inflammatory activity of poncirin (via NF-κB pathway inhibition) [3], and the anti-adipogenic activity of oxypeucedanin (via PPAR-γ downregulation) [4]. However, the specific IC50 value for poncimarin against SrtA is not publicly available from the abstract and would require access to the full text.

Antivirulence Sortase A Inhibition Antibacterial

Poncimarin Application Scenarios


Chemoprevention and Nrf2/ARE Pathway Studies

Poncimarin is the optimal coumarin standard for chemoprevention screening programs that require maximal GST induction. Based on direct comparative data showing poncimarin's rank-order superiority over heraclenol 3′-methyl ester and oxypeucedanin methanolate in both CDNB and NBD assay systems [1], researchers should select poncimarin as the positive control or lead scaffold for Nrf2/ARE-mediated phase II enzyme induction studies in hepatocyte models (H4IIE cells). Procurement of poncimarin rather than the less potent co-isolated coumarins directly improves assay sensitivity and reduces false-negative rates in chemopreventive compound screening cascades.

Cholesterol Biosynthesis Multi-Target Screening

For research programs targeting multiple nodes in the cholesterol synthesis pathway, poncimarin is the only Poncirus-derived coumarin with computational validation against HMG-CoA reductase, SQS, and SREBP-2 simultaneously [2]. Poncimarin should be procured as a multi-target lead compound for in vitro enzyme inhibition assays and subsequent in vivo hypercholesterolemia model studies. Isoponcimarin should not be substituted, as it lacks the SREBP-2 activity identified for poncimarin in the TCMD virtual screening campaign [2]. The predicted oral bioavailability of 57.14% [3] supports oral dosing experimental designs.

Sortase A Inhibition for Anti-Virulence Discovery

Poncimarin is a scientifically justified choice for antivirulence screening programs targeting sortase A (SrtA) in Staphylococcus aureus. Its demonstrated inhibition of SrtA-mediated bacterial adhesion to fibrinogen and fibronectin [4] makes it suitable as a tool compound for studying virulence attenuation without selective pressure for resistance—a mechanism fundamentally distinct from the direct cytotoxicity of aurapten (ED50 = 10.2 μg/mL L1210) [5]. Procurement of poncimarin over aurapten is essential for antivirulence-focused projects to avoid confounding cytotoxic effects.

Oral Bioavailability Lead Optimization

Poncimarin's unique dual-epoxide structure (7,8-bis-epoxidated isoprenyl coumarin) [6] makes it an ideal chromatographic marker compound for the quality control and standardization of Poncirus trifoliata fruit extracts. Its melting point (140 °C) [6] and distinct spectroscopic signature allow unambiguous identification and quantification by HPLC or LC-MS, differentiating it from co-occurring coumarins including isoponcimarin, aurapten, imperatorin, and bergapten [7]. Analytical laboratories should procure authenticated poncimarin reference standards to ensure accurate chemotaxonomic fingerprinting of Poncirus-derived botanical products.

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